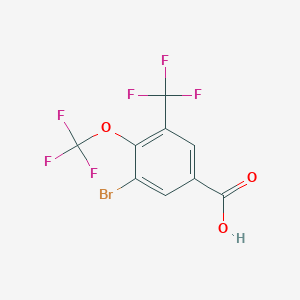

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid

Description

Historical Development of Polyhalogenated Benzoic Acid Derivatives

The exploration of halogenated benzoic acid derivatives began in the mid-19th century with the isolation of benzoic acid from gum benzoin. Early studies focused on simple halogen substitutions, such as chlorinated and brominated variants, to modify solubility and acidity for industrial applications. The introduction of fluorine-containing groups marked a turning point in the 20th century, driven by advances in fluorination techniques and the recognition of fluorine's unique electronic effects. Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups gained prominence in the 1970s–1980s due to their ability to enhance metabolic stability and lipophilicity in agrochemicals and pharmaceuticals.

The specific combination of bromine, trifluoromethoxy, and trifluoromethyl substituents on a benzoic acid scaffold emerged in the early 21st century, as evidenced by patent literature describing synthetic routes to 3-bromo-4-(trifluoromethoxy)benzoic acid derivatives. These compounds were initially investigated for their potential as intermediates in kinase inhibitor development, leveraging the steric and electronic effects of polyhalogenation to modulate target binding. The incorporation of a third substituent at the 5-position (trifluoromethyl) represents a strategic evolution aimed at optimizing π-stacking interactions in enzyme active sites while maintaining favorable physicochemical properties.

Structural Significance of Trifluoromethoxy/Trifluoromethyl/Bromo Synergy

The spatial and electronic arrangement of substituents in 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid creates a unique synergy:

| Substituent | Position | Electronic Effect | Steric Contribution |

|---|---|---|---|

| Bromine (-Br) | 3 | Moderate σ-withdrawing, weak π-donor | Van der Waals radius: 1.85 Å |

| Trifluoromethoxy (-OCF₃) | 4 | Strong σ-withdrawing, weak π-donor | Conformationally restricted |

| Trifluoromethyl (-CF₃) | 5 | Extreme σ-withdrawing, π-neutral | Tetrahedral geometry (sp³ hybrid) |

This configuration induces a polarized electron distribution across the aromatic ring, with the 4-position experiencing the strongest electron deficiency due to the combined effects of -OCF₃ and -CF₃. The bromine at position 3 further stabilizes negative charge accumulation through polarizability, creating a gradient that enhances the compound's capacity for charge-transfer interactions.

Quantum Chemical Rationale for Substituent Configuration

Density functional theory (DFT) calculations reveal critical insights into the substituent arrangement:

Electrostatic Potential Mapping :

HOMO-LUMO Gap Modulation :

Resonance Effects :

These quantum mechanical properties explain the compound's enhanced acidity (predicted pKₐ = 1.9) compared to unsubstituted benzoic acid (pKₐ = 4.2). The substituent arrangement creates a molecular landscape where steric demands and electronic effects are balanced to favor specific binding geometries in supramolecular complexes.

Properties

Molecular Formula |

C9H3BrF6O3 |

|---|---|

Molecular Weight |

353.01 g/mol |

IUPAC Name |

3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H3BrF6O3/c10-5-2-3(7(17)18)1-4(8(11,12)13)6(5)19-9(14,15)16/h1-2H,(H,17,18) |

InChI Key |

GNVQMNXZSZIPLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of trifluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases and solvents like DMSO or THF.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, due to its ability to form stable complexes with biological molecules.

Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, by binding to their active sites and preventing their normal function. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, due to their electron-withdrawing properties and ability to form strong interactions with target molecules.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₃BrF₆O₃

- Molecular Weight : ~353.02 g/mol (estimated)

- CAS Registry Number : Referenced under fluorinated compounds in commercial catalogs .

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid are compared below with closely related brominated, fluorinated benzoic acids.

Structural Isomers and Positional Analogs

Table 1: Comparative Analysis of Brominated Trifluoromethyl Benzoic Acids

Key Observations :

- Positional Isomerism : Bromine at position 3 (meta to carboxylic acid) reduces steric hindrance compared to ortho-substituted analogs (e.g., 2-Bromo-5-(trifluoromethyl)benzoic acid), facilitating synthetic modifications .

Functional Group Variations

Table 2: Comparison with Non-Trifluoromethoxy Analogs

Key Observations :

- Trifluoromethoxy vs. Nitro : The trifluoromethoxy group offers superior metabolic stability compared to nitro groups, which are prone to reduction in biological systems .

- Fluorinated Ethers : Trifluoromethoxy (OCF₃) provides greater chemical inertness than difluoromethoxy (OCHF₂), enhancing durability in harsh reaction conditions .

Commercial Availability and Pricing

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

- Bromination : Direct bromination at the meta position using N-bromosuccinimide (NBS) under radical or Lewis acid catalysis (e.g., FeBr₃) .

- Trifluoromethoxy Introduction : Aryl ether formation via nucleophilic aromatic substitution (SNAr) with trifluoromethoxide sources (e.g., AgOCF₃ or CsOCF₃) under anhydrous conditions .

- Trifluoromethyl Installation : Cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with CF₃-containing reagents. Alternatively, direct electrophilic trifluoromethylation using Togni’s reagent .

Optimization : Monitor reaction progress via HPLC or TLC. Use low temperatures (−20°C to 0°C) for bromination to suppress side products. For trifluoromethoxy groups, employ polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95% recommended).

- NMR : Confirm substitution patterns via ¹H/¹³C NMR. Key signals:

- Carboxylic acid proton (δ ~12–13 ppm, broad).

- Trifluoromethoxy (δ ~60–65 ppm in ¹⁹F NMR).

- Bromine-induced deshielding in aromatic regions .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M−H]⁻ peak matching theoretical m/z.

Q. What are the critical storage and handling precautions for this compound?

- Methodological Answer :

- Storage : Store at −20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the trifluoromethoxy group. Avoid contact with oxidizing agents (e.g., peroxides) .

- Handling : Use nitrile gloves, safety goggles, and fume hoods. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do the electron-withdrawing groups (Br, OCF₃, CF₃) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups are strong electron-withdrawing groups (EWGs), which deactivate the aromatic ring, directing electrophilic substitution to specific positions. Bromine acts as a leaving group in Suzuki or Ullmann couplings.

- Reactivity Challenges : Low reactivity in cross-couplings due to EWGs requires:

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (XPhos) to enhance oxidative addition.

- Microwave-Assisted Synthesis : Accelerate slow reactions (e.g., 120°C, 30 min) .

- Case Study : In Heck reactions, regioselectivity is controlled by the EWGs’ meta-directing effects, favoring coupling at the bromine position .

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., microbial enzymes like leucyl-tRNA synthetase). The trifluoromethyl group enhances hydrophobic interactions, while the carboxylic acid forms hydrogen bonds .

- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

- QSAR Models : Train models using descriptors like LogP and electrostatic potential to predict antifungal activity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Rotational barriers in the trifluoromethoxy group may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence at higher temps (e.g., 50°C) .

- Decoupling Experiments : Apply ¹⁹F-¹H heteronuclear decoupling to simplify aromatic proton signals .

- Comparative Analysis : Cross-reference with analogs (e.g., 3-Bromo-5-(trifluoromethyl)phenylacetic acid) to identify consistent patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.